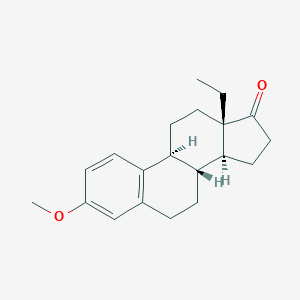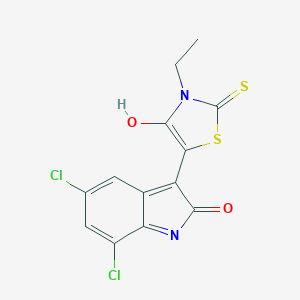
Fluocinolone acétonide 21-aldéhyde
Vue d'ensemble
Description
Fluocinolone acetonide 21-aldehyde: is a synthetic corticosteroid derivative. It is structurally related to fluocinolone acetonide, a widely used anti-inflammatory agent in dermatology. The compound is characterized by the presence of an aldehyde group at the 21st position, which distinguishes it from its parent compound.
Applications De Recherche Scientifique
Chemistry: Fluocinolone acetonide 21-aldehyde is used as an intermediate in the synthesis of various corticosteroid derivatives. Its unique reactivity makes it valuable in the development of new anti-inflammatory agents .
Biology and Medicine: In biological research, fluocinolone acetonide 21-aldehyde is studied for its potential anti-inflammatory and immunosuppressive properties. It is also investigated for its role in modulating gene expression and cellular signaling pathways .
Industry: The compound is used in the formulation of topical and ophthalmic corticosteroid preparations. Its stability and reactivity make it suitable for incorporation into various drug delivery systems .
Mécanisme D'action
Target of Action
Fluocinolone acetonide 21-aldehyde, a synthetic hydrocortisone derivative , primarily targets the cytosolic glucocorticoid receptor . This receptor plays a crucial role in the regulation of gene expression and affects various physiological systems such as immune response, metabolism, and behavior .
Mode of Action
Fluocinolone acetonide 21-aldehyde interacts with its target by binding to the cytosolic glucocorticoid receptor . This binding forms a receptor-ligand complex that translocates into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes . The DNA-bound receptor then interacts with basic transcription factors, causing an increase in the expression of specific target genes .
Biochemical Pathways
The biochemical pathways affected by Fluocinolone acetonide 21-aldehyde are primarily related to inflammation and metabolism. It inhibits the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, collagen deposition, and scar formation . It also acts as a physiological antagonist to insulin by decreasing glycogenesis (formation of glycogen) and promotes the breakdown of lipids (lipolysis), and proteins, leading to the mobilization of extrahepatic amino acids and ketone bodies .
Pharmacokinetics
Fluocinolone acetonide 21-aldehyde exhibits a steady-state human aqueous concentration of approximately 1 ng/mL . It releases a submicrogram (0.2 µg/day) dose, providing a near-zero order kinetic profile . This 3-year duration of release is currently possible only with non-bioerodable technology . The drug is metabolized in the liver, primarily via CYP3A4-mediated processes .
Result of Action
The molecular and cellular effects of Fluocinolone acetonide 21-aldehyde’s action are primarily anti-inflammatory and antipruritic. It relieves itching, redness, dryness, crusting, scaling, inflammation, and discomfort associated with inflammatory skin conditions .
Action Environment
The action, efficacy, and stability of Fluocinolone acetonide 21-aldehyde can be influenced by various environmental factors. For instance, the presence of inflammation or occlusion can increase the absorption of the drug . Moreover, the drug’s high lipophilicity suggests that its distribution and action might be affected by the lipid content of the target tissues.
Analyse Biochimique
Biochemical Properties
Fluocinolone Acetonide 21-aldehyde, like its parent compound, is likely to interact with various biomolecules in the body. As a corticosteroid, it may interact with glucocorticoid receptors, which are present in almost every cell in the body . These interactions can influence a variety of biochemical reactions, including the regulation of inflammation and immune responses .
Cellular Effects
The cellular effects of Fluocinolone Acetonide 21-aldehyde are likely to be similar to those of other corticosteroids. It may influence cell function by modulating gene expression, cellular metabolism, and cell signaling pathways . For instance, it could potentially reduce inflammation by downregulating the expression of pro-inflammatory genes .
Molecular Mechanism
The molecular mechanism of action of Fluocinolone Acetonide 21-aldehyde is likely to involve binding to glucocorticoid receptors, leading to changes in gene expression . This can result in the activation or inhibition of enzymes, changes in cell signaling, and other effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of fluocinolone acetonide 21-aldehyde typically involves multiple steps starting from fluocinolone acetonide. The key steps include the selective oxidation of the 21-hydroxyl group to an aldehyde. Common reagents used for this oxidation include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) under controlled conditions to prevent over-oxidation .
Industrial Production Methods: Industrial production of fluocinolone acetonide 21-aldehyde follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: Fluocinolone acetonide 21-aldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones with amines or hydrazines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Primary amines or hydrazines in the presence of a catalyst.
Major Products:
Oxidation: Fluocinolone acetonide 21-carboxylic acid.
Reduction: Fluocinolone acetonide 21-alcohol.
Substitution: Fluocinolone acetonide 21-imine or 21-hydrazone.
Comparaison Avec Des Composés Similaires
Fluocinolone acetonide: The parent compound, widely used in dermatology.
Triamcinolone acetonide: Another corticosteroid with similar anti-inflammatory properties.
Betamethasone: A potent corticosteroid used in various inflammatory conditions.
Uniqueness: Fluocinolone acetonide 21-aldehyde is unique due to the presence of the aldehyde group, which imparts distinct chemical reactivity. This allows for the synthesis of novel derivatives and enhances its utility in research and industrial applications .
Propriétés
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S,19S)-12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2O6/c1-20(2)31-19-9-13-14-8-16(25)15-7-12(28)5-6-21(15,3)23(14,26)17(29)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,11,13-14,16-17,19,29H,8-10H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGULWMUJNRGHHA-VSXGLTOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C=O)C)O)F)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C=O)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157578 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13242-30-3 | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013242303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocinolone acetonide 21-aldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUOCINOLONE ACETONIDE 21-ALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00K9NWZ23G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


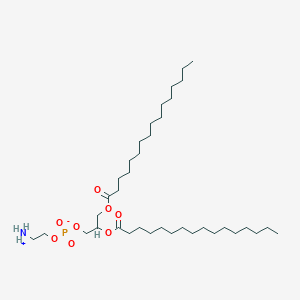
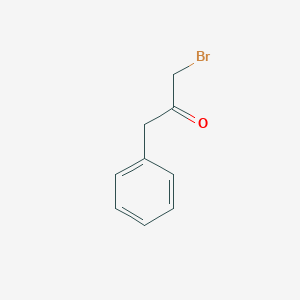
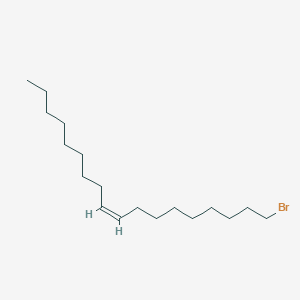

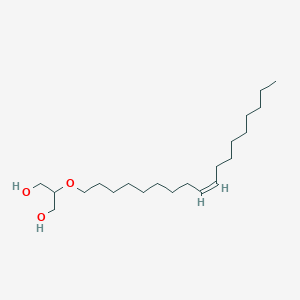
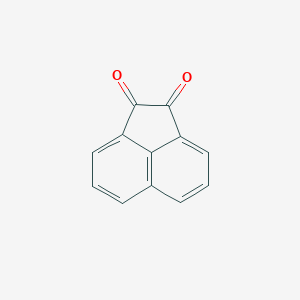
![(8R,9S,13S,14S,17S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B41943.png)
![(8R,9S,13S,14S)-13-ethyl-3-methoxy-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B41946.png)

![[(8R,9S,13S,14S)-13-ethyl-3-methoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B41948.png)
